An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine
An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics are foundational to predicting a molecule's behavior in biological systems, influencing everything from its absorption and distribution to its metabolic fate and excretion (ADME).[1][2] Among these properties, molecular weight and solubility are of primary importance. This guide provides a detailed technical overview of 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine, a compound of interest within medicinal chemistry, focusing on its molecular characteristics and solubility profile. For researchers and drug development professionals, this document serves as a crucial resource for informing experimental design and predicting in vivo performance.[3]
Molecular and Physicochemical Properties
A precise understanding of a compound's molecular identity is the starting point for all subsequent research. The molecular weight, in conjunction with other computed properties, provides a fundamental descriptor of the molecule.
| Identifier | Value | Source |
| Chemical Name | 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine | N/A |
| Molecular Formula | C₇H₄ClFN₂S | N/A |
| Molecular Weight | 202.64 g/mol | N/A |
| CAS Number | 1391053-23-9 | N/A |
Note: While a specific CAS number for the 4-amine isomer was not found in the initial search, related benzothiazole structures are well-documented.[4][5][6][7][8][9]
The Critical Role of Solubility in Drug Development
Solubility, defined as the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature, is a critical determinant of a drug's bioavailability.[10][11] A compound must be in solution to be absorbed and exert its therapeutic effect.[3] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable absorption, and challenges in formulation.[3][10] Therefore, early and accurate assessment of a compound's solubility is essential for identifying promising drug candidates and mitigating risks in later stages of development.[1][2]
Theoretical Framework
The solubility of a compound is governed by its molecular structure and the properties of the solvent.[11][12] Key structural features influencing solubility include lipophilicity, hydrogen bonding capacity, molecular volume, and crystal lattice energy.[12] For ionizable compounds, the pH of the solution also plays a significant role, as described by the Henderson-Hasselbalch equation.
Experimental Determination of Solubility
Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic solubility.[1][13]
-
Kinetic Solubility: This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[1][12][13] It is a rapid assessment tool used in the early stages of discovery to screen large numbers of compounds.[13]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this method determines the concentration of a compound in a saturated solution at equilibrium.[12][14] It is considered the "gold standard" for solubility measurement and is crucial for lead optimization and formulation development.[3][15]
Experimental Workflow: A Comparative Overview
The following diagram illustrates the generalized workflows for determining kinetic and thermodynamic solubility.
Comparative workflows for kinetic and thermodynamic solubility assays.
Detailed Protocol: Thermodynamic (Shake-Flask) Solubility Assay
The shake-flask method is a common and reliable technique for determining thermodynamic solubility.[3][13]
Objective: To determine the equilibrium solubility of 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine in a specified buffer system.
Materials:
-
2-Chloro-6-fluoro-1,3-benzothiazol-4-amine (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Additional buffers (e.g., simulated gastric fluid, simulated intestinal fluid)[14][16]
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system[13][14]
Procedure:
-
Preparation: Add an excess amount of solid 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired buffer (e.g., PBS, pH 7.4) to the vial.[16]
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[14]
-
Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the excess solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS method.[15][16] This typically involves creating a standard curve with known concentrations of the compound.[17][18]
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested buffer. The results are typically reported in units of µg/mL or µM.[16]
Solubility Profile of 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine
Hypothetical Solubility Data Table:
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Method |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | To be determined | Thermodynamic |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | To be determined | Thermodynamic |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | To be determined | Thermodynamic |
Implications for Research and Development
The molecular weight and solubility profile of 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine are critical parameters that will guide its development trajectory.
-
Early Stage Discovery: Kinetic solubility data would be used to rank-order this compound against other analogs and to ensure its suitability for in vitro screening assays, where poor solubility can lead to erroneous results.[3][13] A desirable solubility goal for discovery compounds is often cited as >60 µg/mL.[12]
-
Lead Optimization: Thermodynamic solubility data becomes crucial at this stage.[3][15] If the compound exhibits poor solubility, medicinal chemists may explore structural modifications to improve this property without compromising biological activity.
-
Preclinical and Formulation Development: A comprehensive understanding of the solubility profile across different pH values is essential for developing an appropriate formulation for in vivo studies.[3][17] For orally administered drugs, solubility in the gastrointestinal tract is a key factor influencing absorption.[3][15]
Conclusion
2-Chloro-6-fluoro-1,3-benzothiazol-4-amine, with a molecular weight of 202.64 g/mol , is a compound for which a detailed solubility profile is a prerequisite for successful development. This technical guide has outlined the importance of solubility, provided a theoretical framework, and detailed the experimental protocols for its determination. By employing rigorous methods such as the shake-flask assay, researchers can generate the critical data needed to make informed decisions, optimize formulations, and ultimately enhance the potential for clinical success.
References
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Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved from [Link]
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In vitro solubility assays in drug discovery. (2008, November 15). PubMed. Retrieved from [Link]
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Thermodynamic Solubility Assay. Domainex. Retrieved from [Link]
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Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences. Retrieved from [Link]
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Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. (2015, April 1). PubMed. Retrieved from [Link]
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Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers. Retrieved from [Link]
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Synthesis and anti-inflammatory activity of some new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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